molecular formula C6H12N4 B13536693 2-(1-ethyl-1H-1,2,4-triazol-5-yl)ethan-1-amine

2-(1-ethyl-1H-1,2,4-triazol-5-yl)ethan-1-amine

Cat. No.: B13536693
M. Wt: 140.19 g/mol
InChI Key: WYYNRSDBCWUPAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-ethyl-1H-1,2,4-triazol-5-yl)ethan-1-amine is a chemical compound with the molecular formula C6H12N4 It belongs to the class of triazole derivatives, which are known for their diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-ethyl-1H-1,2,4-triazol-5-yl)ethan-1-amine typically involves the reaction of 1-ethyl-1H-1,2,4-triazole with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is typically purified through crystallization or distillation techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2-(1-ethyl-1H-1,2,4-triazol-5-yl)ethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are tailored to the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of functionalized triazole derivatives .

Mechanism of Action

The mechanism of action of 2-(1-ethyl-1H-1,2,4-triazol-5-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethanamine: Similar structure with an additional ethyl group.

    1-(1-ethyl-1H-1,2,4-triazol-5-yl)-1-propanamine: Contains a propyl group instead of an ethyl group.

    (1S)-1-(5-methyl-4H-1,2,4-triazol-3-yl)ethanamine dihydrochloride: Features a methyl group and is in the dihydrochloride form.

Uniqueness

2-(1-ethyl-1H-1,2,4-triazol-5-yl)ethan-1-amine is unique due to its specific substitution pattern on the triazole ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C6H12N4

Molecular Weight

140.19 g/mol

IUPAC Name

2-(2-ethyl-1,2,4-triazol-3-yl)ethanamine

InChI

InChI=1S/C6H12N4/c1-2-10-6(3-4-7)8-5-9-10/h5H,2-4,7H2,1H3

InChI Key

WYYNRSDBCWUPAV-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NC=N1)CCN

Origin of Product

United States

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